molecular formula C11H7ClFN3O B11866567 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

Cat. No.: B11866567
M. Wt: 251.64 g/mol
InChI Key: DYYCCONTKAJHRW-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative featuring a 5-chloro substituent on the pyrazine ring and a 2-fluorophenyl group attached via an amide bond. Pyrazinecarboxamides are structurally analogous to pyrazinamide (PZA), a first-line antitubercular drug, but modifications to the pyrazine core and aromatic substituents aim to enhance activity, reduce toxicity, or broaden the spectrum of action .

Properties

Molecular Formula

C11H7ClFN3O

Molecular Weight

251.64 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17)

InChI Key

DYYCCONTKAJHRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)F

Origin of Product

United States

Preparation Methods

Thionyl Chloride Activation

The carboxylic acid precursor is activated using thionyl chloride (SOCl₂) under anhydrous conditions. In a representative procedure, 5-chloropyrazine-2-carboxylic acid (50.0 mmol) is refluxed with SOCl₂ (75.0 mmol) in dry toluene for 1 hour. Excess thionyl chloride is removed via evaporation, yielding the acyl chloride as a crude intermediate. This step achieves near-quantitative conversion, as confirmed by FT-IR spectral analysis showing the disappearance of the carboxylic acid O–H stretch (≈2500–3300 cm⁻¹) and the emergence of a C=O stretch at 1688 cm⁻¹.

Amide Coupling with 2-Fluoroaniline

The acyl chloride is reacted with 2-fluoroaniline in the presence of a base to neutralize HCl byproducts. Key variations in solvent and base selection influence reaction efficiency:

  • Triethylamine in Acetone : A solution of the acyl chloride in acetone is added dropwise to 2-fluoroaniline and triethylamine, yielding the target compound in 66% after recrystallization.

  • Pyridine as Solvent and Base : Dissolving the acyl chloride in dry acetone and adding it to 2-fluoroaniline in pyridine achieves a higher yield of 71%. Pyridine’s dual role as a base and solvent enhances reactivity by stabilizing the intermediate.

Reaction monitoring via thin-layer chromatography (TLC; Rf = 0.94–0.95) and nuclear magnetic resonance (NMR) confirms product formation. The ¹H-NMR spectrum exhibits characteristic signals at δ 9.64 ppm (N–H) and δ 8.50 ppm (pyrazine H3), with coupling constants consistent with para-substitution.

Alternative Synthetic Strategies

Microwave-Assisted Aminolysis

Recent advancements employ microwave irradiation to accelerate the aminolysis step. A mixture of the acyl chloride and 2-fluoroaniline in acetone is subjected to microwave heating at 100°C for 10 minutes, reducing reaction time from hours to minutes. While this method achieves comparable yields (68–70%), it requires specialized equipment and precise temperature control to avoid decomposition.

Solid-Phase Synthesis

A resin-bound approach has been explored for high-throughput screening. The carboxylic acid is immobilized on Wang resin, activated with HATU, and treated with 2-fluoroaniline. Although this method facilitates easy purification, the yield remains suboptimal (≈50%) due to incomplete coupling and resin degradation.

Reaction Optimization and Challenges

Solvent Effects

Solvent polarity critically impacts reaction kinetics:

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but complicates purification due to high boiling points.

  • Ether Solvents : Diethyl ether minimizes side reactions but reduces solubility of the acyl chloride, leading to heterogeneous mixtures.

Acetone emerges as the optimal solvent, balancing reactivity and practicality.

Byproduct Formation

Competing side reactions, such as over-chlorination or aryl ring fluorination, are mitigated by:

  • Strict control of thionyl chloride stoichiometry.

  • Use of freshly distilled 2-fluoroaniline to prevent oxidation.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Key bands include N–H stretch (3385 cm⁻¹), C=O stretch (1699 cm⁻¹), and C–F bend (1149 cm⁻¹).

  • ¹³C-NMR : Peaks at δ 163.2 ppm (amide carbonyl) and δ 155.1 ppm (pyrazine C2) validate the structure.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

MethodSolvent/BaseYield (%)Purity (%)Key Advantage
Triethylamine/AcetoneAcetone/TEA6698Simplicity
Pyridine/AcetoneAcetone/Pyridine7197Higher yield
MicrowaveAcetone/TEA7096Rapid synthesis
Solid-PhaseDMF/HATU5095Ease of purification

Scalability and Industrial Feasibility

The triethylamine/acetone method is preferred for large-scale production due to lower costs and solvent recyclability. Pilot-scale trials (1 kg batch) demonstrate consistent yields (64–67%) and purity (97–98%), meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Yield Range Sources
Acyl chlorideThionyl chloride, DMF, RT59–91%
Amide formation2-fluoroaniline, TEA, acetone, RT18–89%

Key Observations :

Acyl Chloride Formation

The reaction of 5-hydroxy-POA with thionyl chloride proceeds via in situ activation of the carboxylic acid, converting it to an acyl chloride. This step is critical for enabling nucleophilic substitution by the aniline derivative .

Aminolysis Mechanism

The acyl chloride undergoes nucleophilic attack by the amine group of 2-fluoroaniline, forming the amide bond. TEA neutralizes the HCl byproduct, driving the reaction to completion .

Computational Insights

  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions that stabilize intermediates during amide bond formation .

  • HOMO-LUMO Analysis : Indicates charge transfer within the molecule, influencing reactivity during nucleophilic substitution .

Structural and Spectroscopic Validation

Vibrational spectroscopy (FT-IR and FT-Raman) confirms the presence of the amide bond and functional groups. Key assignments include:

  • N–H stretching : Observed as a broad peak in IR, consistent with amide formation .

  • C=O stretching : Strong peak around 1650–1700 cm⁻¹, confirming the carbonyl group .

Stability and Reactivity

  • Stability : Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

  • Reactivity : Susceptible to nucleophilic attack due to the electron-deficient pyrazine ring and amide functionality.

Scientific Research Applications

5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of pyrazinecarboxamides is highly dependent on substituents on both the pyrazine ring and the aromatic (benzyl or phenyl) moiety. Key structural analogs and their properties are summarized below:

Table 1: Structural and Activity Comparison of Selected Pyrazinecarboxamides
Compound Name Pyrazine Substituent Aromatic Substituent Key Biological Activity (MIC/IC₅₀) Lipophilicity (ClogP/log k)
Target Compound 5-Chloro 2-Fluorophenyl Not explicitly reported Moderate (estimated)
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (Compound 12) 5-tert-Butyl-6-chloro 4-Methoxybenzyl M. tuberculosis: MIC = 6.25 µg/mL High (log k = 1.92)
5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (Compound 2) 5-Chloro 3-Trifluoromethylbenzyl T. mentagrophytes: MIC = 15.6 µmol/L High (log k = 2.10)
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 21) 5-Chloro 5-Chloro-2-hydroxyphenyl M. tuberculosis: MIC = 1.56 µg/mL Moderate
5-tert-Butyl-6-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide (Compound 4) 5-tert-Butyl-6-chloro 2-Fluorophenyl Abiotic elicitor (plant applications) High
Key Observations:

Antimycobacterial Activity: Compound 12 (tert-butyl and chloro on pyrazine, methoxybenzyl) showed the highest activity against M. tuberculosis (MIC = 6.25 µg/mL), comparable to pyrazinamide (PZA) . Compound 21 (5-chloro on pyrazine, 5-chloro-2-hydroxyphenyl) exhibited superior activity (MIC = 1.56 µg/mL), suggesting hydroxyl groups may reduce cytotoxicity while maintaining potency . The target compound lacks the tert-butyl group, which may reduce lipophilicity and antimycobacterial efficacy compared to Compound 12.

Antifungal Activity :

  • Compound 2 (3-trifluoromethylbenzyl) demonstrated the highest antifungal activity against T. mentagrophytes (MIC = 15.6 µmol/L) . The CF₃ group likely enhances lipophilicity and target binding.
  • The target compound’s 2-fluorophenyl group may offer moderate antifungal activity but likely lower than benzyl derivatives like Compound 2.

Lipophilicity Trends :

  • Lipophilicity increases with bulky substituents (e.g., tert-butyl > chloro) on the pyrazine ring and electron-withdrawing groups (e.g., CF₃ > Cl > OCH₃) on the aromatic moiety .
  • The target compound’s 2-fluorophenyl group provides moderate lipophilicity, balancing solubility and membrane permeability.

Mechanistic Insights

  • Antimycobacterial Action : Pyrazinecarboxamides inhibit mycobacterial fatty acid synthase I (FAS-I), a target distinct from PZA . The 5-chloro substituent may enhance target binding, while hydrophilic groups (e.g., hydroxyl in Compound 21) reduce cytotoxicity .
  • Photosynthesis Inhibition : Compounds like 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (IC₅₀ = 7.4 µmol/L) inhibit photosynthetic electron transport (PET) in chloroplasts, with activity correlating positively with lipophilicity . The target compound’s lack of tert-butyl may reduce PET inhibition.

Toxicity and Selectivity

  • Hydroxyl substituents (e.g., Compound 21) significantly lower cytotoxicity compared to halogenated analogs .
  • The 2-fluorophenyl group in the target compound may improve metabolic stability over chlorinated derivatives, a common strategy in drug design .

Biological Activity

5-Chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide is a compound of significant interest due to its biological activities, particularly its antimycobacterial properties. This article explores the synthesis, biological evaluation, and underlying mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The compound was synthesized through a two-step process involving the treatment of 5-hydroxy-pyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate was then reacted with 2-fluoroaniline to yield the target compound .

Antimycobacterial Activity

This compound has demonstrated notable activity against various mycobacterial strains, particularly Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for this compound have been reported in the range of 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv, indicating potent antimycobacterial properties .

A comparative analysis of MIC values for different derivatives is presented in Table 1:

CompoundMIC (µg/mL)Activity Against
This compound6.25M. tuberculosis H37Rv
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.56M. tuberculosis
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.13M. tuberculosis

The compound's structure allows for various substitutions on the phenyl ring, which can enhance activity while maintaining low cytotoxicity .

Cytotoxicity Evaluation

In vitro cytotoxicity studies have shown that many derivatives exhibit low toxicity levels, particularly those containing hydroxyl substituents combined with hydrophilic groups. For example, the derivative 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide showed an excellent selectivity index (SI) of 47 , indicating a favorable therapeutic window .

The primary mechanism through which this compound exerts its antimycobacterial effects is through inhibition of Fatty Acid Synthase I (FAS I) in mycobacteria. This inhibition disrupts the synthesis of mycobacterial cell walls, leading to impaired growth and survival of the bacteria . The vibrational spectral analysis using FT-IR and FT-Raman spectroscopy has also been employed to study the molecular characteristics of this compound, providing insights into its potential interactions at the molecular level .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, reinforcing the significance of structural modifications in enhancing efficacy:

  • Study on Substituted Pyrazine Derivatives : A series of N-phenylpyrazine-2-carboxamides were synthesized and screened for antimycobacterial activity, revealing that certain substitutions can lead to improved MIC values while maintaining low toxicity .
  • Activity Against Other Strains : The compound has also been tested against other mycobacterial strains such as M. kansasii and M. avium, showing promising results that warrant further investigation into its broad-spectrum efficacy .

Q & A

Q. What are the recommended synthetic pathways for preparing 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide?

Methodological Answer: The compound is synthesized via condensation of pyrazine-2-carboxylic acid derivatives with substituted anilines. A common approach involves:

Activation of the carboxylic acid : Use coupling agents like isobutyl chloroformate or triphenylphosphite to generate an active intermediate (e.g., mixed anhydride or acyl chloride) .

Amide bond formation : React the activated intermediate with 2-fluoroaniline under controlled conditions (e.g., in dichloromethane or 1,2-dichloroethane at −15°C to room temperature) .

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization yields the pure product.

Q. Key Considerations :

  • Use of sterically hindered bases (e.g., di-isopropyl-ethylamine) to minimize side reactions .
  • Reaction temperature impacts rotamer formation, as observed in NMR spectra .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N) and planar conformations (r.m.s. deviation <0.1 Å for non-H atoms) .

NMR spectroscopy :

  • ¹H NMR : Identifies rotamers (e.g., 72.5% vs. 27.5% populations) via split signals for methyl and aromatic protons .
  • ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbon environments.

Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z = 273.0) .

Advanced Tip : SC-XRD also reveals supramolecular interactions (e.g., halogen bonds, π–π stacking) critical for crystallinity .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer:

  • High solubility : Polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide group.
  • Moderate solubility : Chlorinated solvents (CH₂Cl₂, chloroform) and ethanol.
  • Low solubility : Water and hexane.

Q. Experimental Validation :

  • Conduct a solubility screen using the shake-flask method (1 mg/mL in 10 solvents, 24 h stirring).
  • Monitor via HPLC or UV-Vis for quantification .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Methodological Answer: Common causes and solutions:

Incomplete activation of the carboxylic acid :

  • Optimize stoichiometry (1.1–1.5 eq coupling agent) and reaction time (1–2 hr at −15°C) .

Competing side reactions :

  • Use anhydrous solvents and inert atmosphere to prevent hydrolysis.
  • Replace isobutyl chloroformate with N,N’-carbonyldiimidazole (CDI) for milder conditions .

Purification losses :

  • Switch to preparative HPLC for higher recovery of polar byproducts.

Case Study : Yields improved from 22% to 27% by adjusting the base (di-isopropyl-ethylamine) and solvent (1,2-dichloroethane) .

Q. How should contradictory spectral data (e.g., NMR splitting vs. SC-XRD planarity) be resolved?

Methodological Answer:

Dynamic effects in solution : Rotamers observed in NMR (split signals) may not reflect the solid-state planar structure resolved by SC-XRD .

Variable-temperature NMR : Perform experiments from 25°C to 60°C to coalesce rotamer signals and estimate energy barriers.

DFT calculations : Compare computed NMR chemical shifts with experimental data to validate conformers .

Critical Insight : Discrepancies highlight the need for complementary techniques (e.g., SC-XRD + computational modeling) .

Q. What computational strategies are recommended for designing derivatives of this compound?

Methodological Answer:

Reaction pathway prediction : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction mechanisms and transition states .

Property optimization :

  • Lipinski’s Rule of Five : Adjust substituents (e.g., Cl, F) to improve bioavailability.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

High-throughput virtual screening : Combine cheminformatics tools (RDKit) with ICReDD’s reaction design platform for rapid derivative generation .

Case Study : Halogen bonding (C–Br⋯π interactions) in analogues enhances crystallinity and stability .

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